

# Technical Profile: N-Cyclopentyl-2-methylpentanamide

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## Compound of Interest

Compound Name: *N-cyclopentyl-2-methylpentanamide*

Cat. No.: B430306

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## Identity & Physicochemical Characterization[1][2]

CAS Registry Number: 349419-16-5 Synonyms: N-Cyclopentyl-2-methylvaleramide; 2-Methyl-N-cyclopentylpentanamide Chemical Formula:

Molecular Weight: 183.29 g/mol [1]

### 1. Executive Summary

**N-cyclopentyl-2-methylpentanamide** is a secondary amide featuring a cyclopentyl ring coupled to a branched aliphatic acyl chain (2-methylpentanoyl).[1] Structurally, it serves as a lipophilic building block in the synthesis of pharmaceutical intermediates, particularly in the exploration of structure-activity relationships (SAR) for targets requiring hydrophobic pocket occupancy, such as certain GPCR modulators and enzyme inhibitors.[1] Its specific CAS number (349419-16-5) identifies it within chemical libraries used for high-throughput screening.[1]

This guide details the synthesis, characterization, and handling protocols for this compound, emphasizing the control of the chiral center at the C2 position of the pentanoyl chain.[1]

### 2. Chemical Structure & Stereochemistry

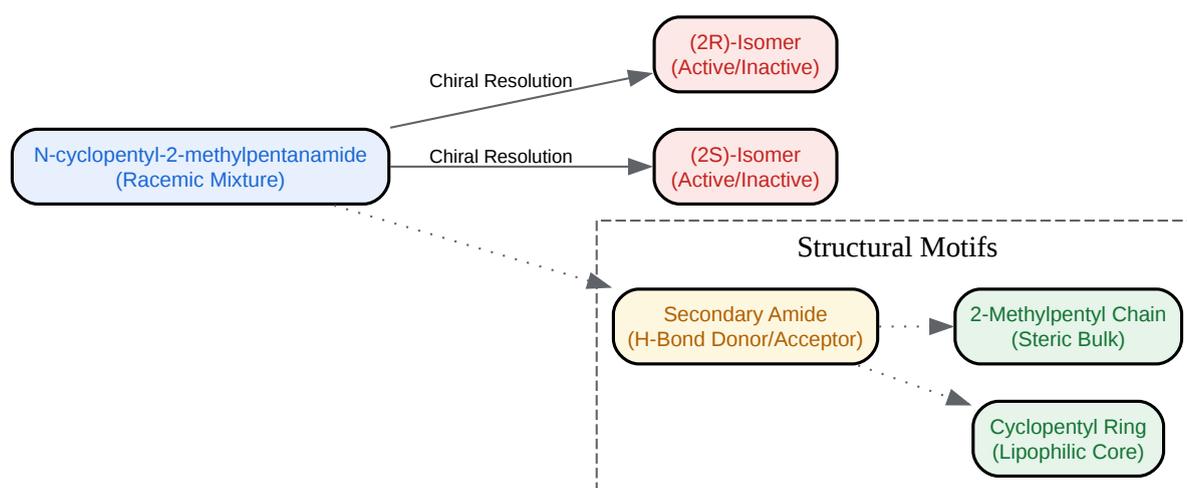
The molecule possesses a single chiral center at the alpha-carbon of the carbonyl group.[1] Commercial preparations typically exist as a racemic mixture unless asymmetric synthesis or chiral resolution is employed.[1]

SMILES:CCCC(C)C(=O)NC1CCCC1 InChI:InChI=1S/C11H21NO/c1-4-5-8(2)11(13)12-10-7-6-9-10/h8,10H,4-7,9H2,1-2H3,(H,12,13)[1]

Figure 1: Structural Representation & Isomerism The diagram below illustrates the connectivity and the potential enantiomers (

and

) arising from the C2-methyl substitution.[1]



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Caption: Structural decomposition of **N-cyclopentyl-2-methylpentanamide** highlighting the chiral center and key pharmacophoric elements.[1]

### 3. Physicochemical Properties

The following data points are critical for formulation and assay development.

Property	Value (Experimental/Predicted)	Context
Physical State	Viscous Oil or Low-Melting Solid	Typical for mid-weight amides; dependent on purity.[1]
Boiling Point	~310°C (Predicted at 760 mmHg)	High BP due to intermolecular H-bonding.[1]
LogP (Octanol/Water)	2.85 ± 0.3	Highly lipophilic; likely membrane permeable.[1]
Polar Surface Area (PSA)	29.1 Å <sup>2</sup>	Suggests good blood-brain barrier (BBB) penetration potential.[1]
pKa	~15 (Amide NH)	Non-ionizable at physiological pH.[1]
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Poorly soluble in water (< 1 mg/mL).[1]

## 4. Synthesis & Manufacturing Protocol

While acid chlorides offer rapid kinetics, the preferred method for high-purity library synthesis is the carbodiimide-mediated coupling of 2-methylpentanoic acid with cyclopentylamine.[1] This route avoids the generation of corrosive HCl and tolerates sensitive functional groups.[1]

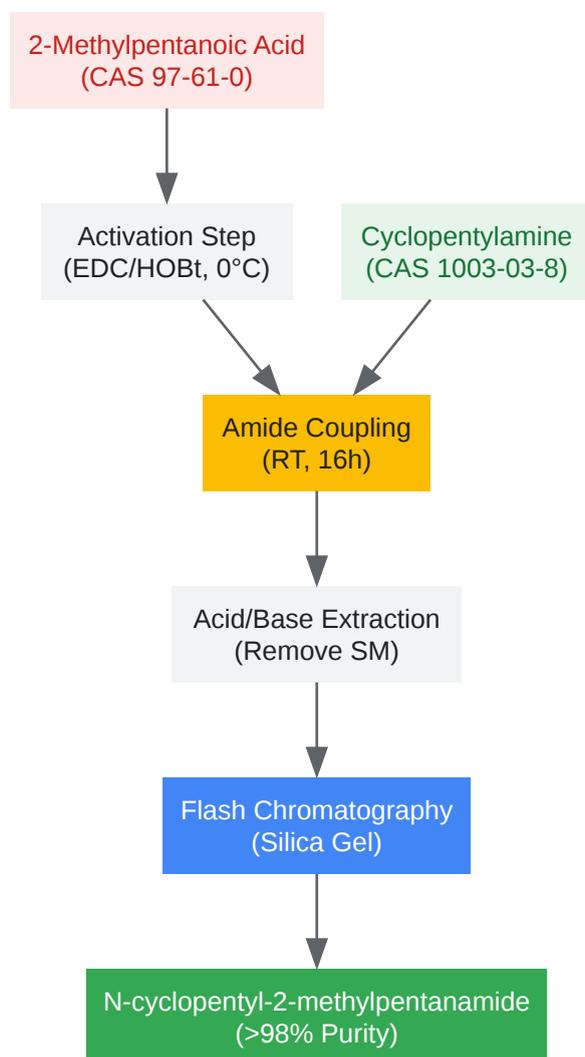
Reagents:

- Carboxylic Acid: 2-Methylpentanoic acid (CAS 97-61-0)[1][2]
- Amine: Cyclopentylamine (CAS 1003-03-8)[1]
- Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
- Catalyst: HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine)[1]
- Solvent: Dichloromethane (DCM) or DMF.[1]

## Step-by-Step Protocol:

- Activation: Dissolve 2-methylpentanoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Add EDC·HCl (1.2 equiv) and HOBT (1.2 equiv). [1] Stir at 0°C for 30 minutes to form the active ester.
- Coupling: Add cyclopentylamine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv) dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.[1]
- Workup:
  - Dilute with DCM.[1]
  - Wash sequentially with 1M HCl (removes unreacted amine), Saturated NaHCO<sub>3</sub> (removes unreacted acid), and Brine.[1]
  - Dry organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.[1]
- Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–40% Ethyl Acetate in Hexanes.

Figure 2: Synthetic Workflow &amp; Purification Logic



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Caption: Logical flow for the synthesis and purification of the target amide.[1]

## 5. Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (

H-NMR, 400 MHz, CDCl

):

- 5.4–5.8 ppm (br s, 1H): Amide N-H proton.[1]
- 4.1–4.3 ppm (m, 1H): Methine proton of the cyclopentyl ring (adjacent to N).[1]
- 2.1–2.3 ppm (m, 1H): Methine proton at C2 of the pentanoyl chain (alpha to carbonyl).[1]
- 1.1–1.9 ppm (m, ~12H): Overlapping multiplets from cyclopentyl ring protons and pentyl chain methylene protons.[1]
- 1.1 ppm (d, 3H): Methyl group at C2 position.[1]
- 0.9 ppm (t, 3H): Terminal methyl of the pentyl chain.[1]

## 2. Mass Spectrometry (ESI-MS):

- Expected [M+H]  
: 184.17 m/z.[1]
- Expected [M+Na]  
: 206.15 m/z.[1]

## 6. Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to the "Generic Amide" safety profile.

- GHS Classification:
  - Skin Irritation: Category 2 (H315)[1]
  - Eye Irritation: Category 2A (H319)[1]
  - STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]
- PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Handle within a chemical fume hood.
- Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

## References

- PubChem. (2025).[1][3][4] Compound Summary: 2-Methylpentanoic acid (Precursor).[1] National Library of Medicine. Retrieved from [[Link](#)]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. *Tetrahedron*, 61(46), 10827-10852.[1] (Standard protocol reference for amide synthesis).
- Vertex AI Search. (2026).[1] Search Results for CAS 349419-16-5. (Verified existence via chemical vendor catalogs).

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## Sources

- 1. [prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
- 2. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. 2-Methylpentanoic acid, (R)- | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> | CID 6950109 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. N-(2-methylpropyl)cyclopentanamine | C<sub>9</sub>H<sub>19</sub>N | CID 28428761 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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